Cyclopropanecarboxamido vs. Cyclobutanecarboxamido/Propionamido: Potency Differential in Cellular Kinase Assays
The cyclopropanecarboxamido substituent is essential for high potency. In compounds from the same structural class, replacement of the cyclopropanecarboxamido group with a cyclobutanecarboxamido group decreased IC50 by approximately twenty-fold in a pERK cellular assay using MDA-MB-231 breast cancer cells; replacement with a propionamido group likewise caused a >20-fold potency loss [1]. This quantitative SAR evidence applies at the class level and provides a strong inferential basis for prioritizing the cyclopropanecarboxamido-bearing compound.
| Evidence Dimension | Cellular potency (pERK inhibition in MDA-MB-231 cells) |
|---|---|
| Target Compound Data | Retains high potency (exact IC50 not publicly disclosed for this specific compound; class-level inference) |
| Comparator Or Baseline | Analog with cyclobutanecarboxamido replacement: IC50 decreased ~20-fold; analog with propionamido replacement: IC50 decreased >20-fold |
| Quantified Difference | ≥20-fold loss of activity upon replacement of cyclopropanecarboxamido moiety |
| Conditions | pERK assay in MDA-MB-231 human breast cancer cell line (patent-derived class-level SAR data) |
Why This Matters
This >20-fold potency differential demonstrates that the cyclopropanecarboxamido group is structurally indispensable for target engagement, making the compound a non-substitutable building block for kinase inhibitor programs.
- [1] Zhang, D., Zhang, R., Zhong, B., & Shih, C. (Crown Bioscience Inc.). Cyclopropanecarboxamido-substituted aromatic compounds as anti-tumor agents. U.S. Patent No. 9,840,477 B2. Issued December 12, 2017. (See column 17, lines 20–35 for cyclopropane vs. cyclobutane/propionamide comparison.) View Source
